molecular formula C19H11ClN2O4 B4066021 N-[4-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide

N-[4-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide

Cat. No.: B4066021
M. Wt: 366.8 g/mol
InChI Key: MXVLQUKNSZTRNQ-UHFFFAOYSA-N
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Description

N-[4-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an attractive candidate for various research studies.

Scientific Research Applications

Chemical Synthesis and Reactivity

N-[4-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide belongs to a class of compounds with potential in various chemical synthesis and reactivity studies. Research has shown the synthesis and reactivity of similar benzoxazin derivatives, highlighting their coordination with metal ions and potential in forming new chemical structures. For instance, studies on the synthesis, coordination, and reactivity of related compounds demonstrate their ability to coordinate with Pt(II) and Pd(II) metal ions, leading to new benzoxazin-2-ylidene derivatives. These derivatives show significant chemical reactivity, which could be applied in the development of new materials or as intermediates in organic synthesis (Facchin et al., 2002).

Antimicrobial and Antitubercular Activity

Another area of application for similar compounds is in antimicrobial and antitubercular research. Novel derivatives of benzoxazin compounds have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, showing promising results. This suggests that this compound and its derivatives could be explored for their potential antimicrobial properties, especially against tuberculosis (Nimbalkar et al., 2018).

Antiplasmodial Activities

Research into the antimalarial properties of acyl derivatives of benzoxazin compounds has revealed their effectiveness against different strains of Plasmodium falciparum, the parasite responsible for malaria. These studies indicate the potential for developing new antimalarial agents based on benzoxazin derivatives, showcasing the importance of structural variations on the activity and cytotoxicity of these compounds (Hermann et al., 2021).

Anticancer Research

The synthesis and process improvement of related compounds have shown potential antitumor effects, underscoring the significance of these chemicals in the development of new anticancer drugs. The ability to synthesize these compounds efficiently opens the door for further pharmacological evaluation and potential therapeutic applications in cancer treatment (Bin, 2015).

Properties

IUPAC Name

N-[4-(6-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2O4/c20-12-5-8-15-14(10-12)19(24)26-18(22-15)11-3-6-13(7-4-11)21-17(23)16-2-1-9-25-16/h1-10H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVLQUKNSZTRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide
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N-[4-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide
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N-[4-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide
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N-[4-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide
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N-[4-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide
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N-[4-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide

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